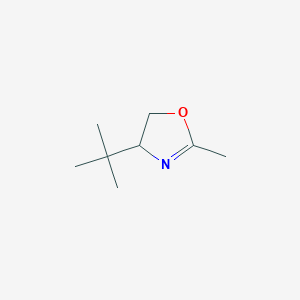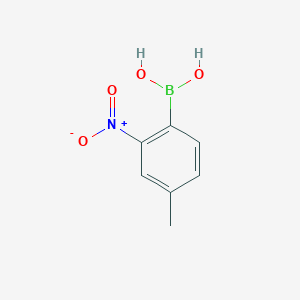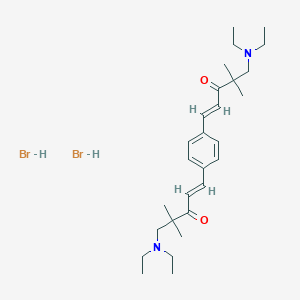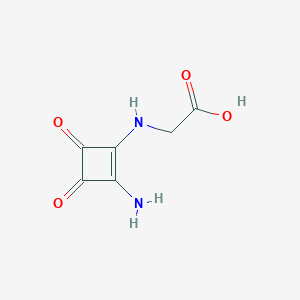![molecular formula C9H12N2O B138277 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 126571-48-0](/img/structure/B138277.png)
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is a derivative of pyrazolopyridine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it could be a part of a larger class of chemicals that are synthesized for their pharmacological properties, such as antifungal activities.
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives has been explored through various methods. For instance, the electrochemical strategy for synthesizing 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones involves a one-pot, three-component condensation process. This process includes an aromatic aldehyde, Meldrum’s acid, and 5-methylpyrazol-3-amine, which takes place in ethanol using an electrogenerated base of the anion of Meldrum’s acid. The use of tetrabutylammonium perchlorate as an electrolyte under mild conditions is noted for its high yields and environmentally benign procedure .
Molecular Structure Analysis
Chemical Reactions Analysis
While the specific chemical reactions of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone are not detailed in the provided papers, the synthesis of similar compounds suggests that these molecules can participate in multicomponent reactions. These reactions are typically facilitated by the presence of reactive functional groups that can undergo condensation with various reagents to form complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone are not explicitly provided. However, based on the synthesis methods and the structure of related compounds, it can be inferred that these types of compounds are likely to be solid at room temperature and may have moderate solubility in organic solvents like ethanol. The presence of both aromatic and aliphatic regions within the molecule suggests a degree of amphiphilicity, which could be relevant to its antifungal activity .
Relevant Case Studies
In terms of biological activity, derivatives of pyrazolopyridine, such as (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone, have been synthesized and tested for antifungal activity. These compounds have shown moderate activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata . This suggests that the compound may also possess similar antifungal properties, which could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, are fundamental in medicinal chemistry due to their diverse pharmacological properties. Research shows that these compounds exhibit a broad range of biological activities, including anticancer, CNS agents, anti-infectious, and anti-inflammatory effects. This diversity highlights the potential of heterocyclic compounds in developing new therapeutic agents (Cherukupalli et al., 2017).
Chemical Synthesis and Catalysis
Heterocyclic N-oxide derivatives, closely related to pyrazolo[1,5-a]pyridine structures, are known for their versatility as synthetic intermediates in organic chemistry. They play significant roles in catalysis, asymmetric synthesis, and the formation of metal complexes, underscoring the utility of heterocyclic compounds in advancing synthetic methodologies (Li et al., 2019).
Material Sciences and Functional Materials
The study of heterocyclic compounds extends beyond pharmaceuticals into the development of functional materials. Pyrazole and pyridine-based ligands, for example, have been explored for their magnetic properties and potential in spin crossover (SCO) applications. These compounds' versatility in forming complexes with transition metals highlights their potential in creating materials with tunable magnetic properties (Olguín & Brooker, 2011).
Environmental and Green Chemistry
The synthesis of heterocyclic compounds has also been aligned with the principles of green chemistry, emphasizing the importance of atom economy and environmentally benign methods. Multicomponent reactions (MCRs) have been utilized to synthesize complex heterocyclic structures efficiently, demonstrating the role of heterocyclic chemistry in promoting sustainable chemical practices (Dhanalakshmi et al., 2021).
Eigenschaften
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTKHIBVGPJZPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCCCN2N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














